molecular formula C10H9FN2 B1522565 1-(4-fluorobenzyl)-1H-pyrazole CAS No. 500367-31-7

1-(4-fluorobenzyl)-1H-pyrazole

Cat. No.: B1522565
CAS No.: 500367-31-7
M. Wt: 176.19 g/mol
InChI Key: YJIQZYJZSZBXCW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorobenzyl group at the 1-position of the pyrazole ring imparts unique chemical and physical properties to this compound

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzyl bromide and hydrazine hydrate.

    Formation of Pyrazole Ring: The reaction between 4-fluorobenzyl bromide and hydrazine hydrate in the presence of a base such as sodium hydroxide leads to the formation of this compound. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis modules to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Nucleophilic Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, leading to the formation of various substituted pyrazoles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used. For example, oxidation with potassium permanganate can yield pyrazole carboxylic acids, while reduction with lithium aluminum hydride can produce pyrazole alcohols.

Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes and receptors involved in various diseases.

    Materials Science:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target protein.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-1H-indazole: This compound has a similar structure but contains an indazole ring instead of a pyrazole ring. It is known for its activity as a synthetic cannabinoid.

    1-(4-Fluorobenzyl)-1H-indole: This compound contains an indole ring and is also investigated for its biological activity, particularly as a ligand for various receptors.

    This compound-5-carboxamide: This derivative contains a carboxamide group at the 5-position of the pyrazole ring and is studied for its potential as an anti-inflammatory agent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIQZYJZSZBXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of pyrazole (300 mg, 4.4 mmol) in DMSO (2 ml) at RT was added NaH (176 mg, 4.4 mmol, 60% in mineral oil) portionwise. The mixture was stirred at RT for 1 h and 4-fluorobenzylbromide (1.0 g, 5.3 mmol) added dropwise. The mixture was stirred at 50° C. for 0.5 h, cooled to RT and diluted with DCM (20 ml). The resulting mixture was filtered and the filtrate washed with brine (10 ml). The organic layer was then dried (NaSO), filtered and concentrated at reduced pressure. Purification by silica flash column chromatography (eluting with DCM/MeOH 95:5) provided the title compound as colourless oil (650 mg, 84%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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